A Technical Guide to the Physicochemical Properties of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
A Technical Guide to the Physicochemical Properties of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Abstract: This document provides a comprehensive technical overview of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a secondary amine featuring the privileged 1,4-benzodioxan scaffold. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering in-depth information on the molecule's core attributes, a proposed synthetic pathway, and robust methodologies for its analytical characterization. By grounding theoretical principles in practical, validated protocols, this whitepaper serves as an essential resource for the synthesis and study of this compound and its derivatives.
Core Molecular Attributes and Identification
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a symmetrical secondary amine. Its structure is defined by a central nitrogen atom bonded to two methyl groups, each of which is substituted with a 2,3-dihydrobenzo[b][1][2]dioxin ring at the 6-position. The 1,4-benzodioxan moiety is a significant pharmacophore, known for its presence in a variety of biologically active compounds, which imparts a degree of conformational rigidity and specific electronic properties that are often favorable for receptor binding.
The fundamental physicochemical properties of this molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₄ | [1][3] |
| Molecular Weight | 313.35 g/mol | [1][3] |
| CAS Number | 1260811-27-5 | [1][3] |
| IUPAC Name | Bis((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)amine | N/A |
| Canonical SMILES | C12=CC=C(CNCC3=CC=C4OCCOC4=C3)C=C1OCCO2 | [1][3] |
Proposed Synthesis and Purification Protocol
The synthesis of a symmetrical secondary amine such as this can be approached through several established methodologies. A highly reliable and common strategy is the double N-alkylation of ammonia. However, controlling the degree of alkylation can be challenging. A more controlled and logical approach involves the reductive amination of an aldehyde with a primary amine. This method is favored for its high selectivity and generally good yields.
The proposed pathway involves the reaction of (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanamine with 1,4-benzodioxan-6-carbaldehyde. This reaction proceeds via the formation of an intermediate imine, which is then selectively reduced in situ by a mild hydride-based reducing agent.
Caption: Proposed workflow for the synthesis of the target compound via reductive amination.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 1,4-benzodioxan-6-carbaldehyde (1.05 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The choice of STAB is critical; it is a mild and selective reducing agent that readily reduces the protonated imine without affecting the aldehyde, thus minimizing side reactions.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.
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Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
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Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
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Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
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Elution: Carefully load the dried silica onto the column. Elute the column with the chosen solvent gradient.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, typically as a solid.
Spectroscopic Characterization and Structural Validation
Structural confirmation of the synthesized product is paramount. A multi-technique spectroscopic approach provides a self-validating system, ensuring the identity and purity of the compound. As a secondary amine, the molecule is expected to exhibit distinct spectroscopic signatures.[4]
